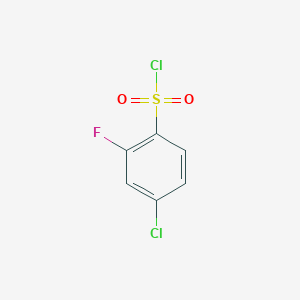

4-Chloro-2-fluorobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZRENUEJCOCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381165 | |

| Record name | 4-Chloro-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141337-26-0 | |

| Record name | 4-Chloro-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-fluorobenzenesulfonyl Chloride (CAS: 141337-26-0) for Advanced Synthesis

Introduction: A Versatile Halogenated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of rational drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting everything from metabolic stability to binding affinity.[1][2] Within this context, 4-Chloro-2-fluorobenzenesulfonyl chloride emerges as a highly valuable and reactive intermediate. Its distinct substitution pattern—featuring two electron-withdrawing halogens on the phenyl ring—provides a unique scaffold for creating diverse libraries of sulfonamides and other derivatives. This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, core reactivity, strategic applications, and safe handling of this pivotal reagent.

Section 1: Physicochemical and Structural Profile

This compound is a low-melting solid, a property that necessitates careful handling and storage.[3][4] The electrophilicity of the sulfur atom is significantly enhanced by the inductive effects of the sulfonyl oxygens and the two halogen atoms on the aromatic ring, making it highly susceptible to nucleophilic attack. This heightened reactivity is the foundation of its synthetic utility.

Table 1: Core Physicochemical Properties [3][4]

| Property | Value |

| CAS Number | 141337-26-0 |

| Molecular Formula | C₆H₃Cl₂FO₂S |

| Molecular Weight | 229.06 g/mol |

| Appearance | White to light brown solid |

| Melting Point | 34-38 °C |

| Boiling Point | 257.4 °C (at 760 Torr) |

Table 2: Computed Molecular Descriptors

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 42.5 Ų |

| logP (Octanol-Water Partition Coeff.) | ~2.6 |

| Number of H-bond Acceptors | 3 |

| Number of H-bond Donors | 0 |

| Number of Rotatable Bonds | 1 |

Section 2: Synthesis of this compound

The most reliable and scalable method for preparing arylsulfonyl chlorides from their corresponding anilines is the Sandmeyer-type reaction.[5][6] This process involves the diazotization of the aniline followed by a copper-catalyzed reaction with a sulfur dioxide source. This approach avoids the direct use of highly corrosive and difficult-to-handle reagents like chlorosulfonic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Causality Note: This protocol is based on modern Sandmeyer procedures that utilize stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and generate the highly reactive diazonium salt in situ, which is an inherently safer approach than pre-forming and isolating this potentially explosive intermediate.[6][7]

-

Reaction Setup: In a well-ventilated fume hood, charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with 4-chloro-2-fluoroaniline (1.0 equiv), DABSO (0.6 equiv), copper(II) chloride (5 mol%), and acetonitrile (to 0.2 M).

-

Diazotization: Add 37% aqueous hydrochloric acid (2.0 equiv) to the mixture and stir at room temperature. Cool the flask to 0 °C in an ice bath.

-

Addition: Add tert-butyl nitrite (1.1 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Expert Insight: The slow, controlled addition of the diazotizing agent is critical to prevent a dangerous exotherm and the accumulation of the unstable diazonium salt.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-18 hours. Progress can be monitored by TLC or LC-MS.

-

Workup and Isolation: Upon completion, carefully pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Section 3: Core Application: Sulfonamide Synthesis

The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[8] This reaction is a robust and widely employed transformation in pharmaceutical synthesis.

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Sulfonamide Coupling

Trustworthiness Note: This protocol is self-validating. The use of a non-nucleophilic base ensures it does not compete with the primary/secondary amine nucleophile. The workup procedure is designed to systematically remove all byproducts and unreacted starting materials.

-

Reaction Setup: In a fume hood, dissolve the primary or secondary amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv).

-

Expert Insight: The base is crucial for neutralizing the HCl generated during the reaction.[9] Using an excess ensures the reaction goes to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

-

Addition of Sulfonyl Chloride: Cool the amine solution to 0 °C in an ice bath. Dissolve this compound (1.1 equiv) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC, checking for the consumption of the limiting amine.

-

Quenching and Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash sequentially with 1M HCl (to remove excess base and any unreacted amine), water, saturated sodium bicarbonate solution (to remove any sulfonic acid byproduct), and finally brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude sulfonamide can be purified by recrystallization or silica gel chromatography.

Section 4: Strategic Considerations in Drug Design

The specific halogenation pattern of this compound offers distinct advantages for medicinal chemists:

-

Modulation of pKa: The strong electron-withdrawing nature of the fluoro and chloro groups lowers the pKa of the resulting sulfonamide N-H proton, making it more acidic. This can be critical for forming key hydrogen bonds with protein targets.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust, often blocking sites of metabolic oxidation by Cytochrome P450 enzymes and thereby increasing the half-life of a drug candidate.

-

Binding Interactions: The chlorine atom can participate in favorable halogen bonding interactions with Lewis basic residues (like backbone carbonyls) in a protein's active site, enhancing binding affinity and selectivity.[2]

Section 5: Safe Handling, Storage, and Disposal

Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.

Table 3: GHS Hazard Information [3]

| Pictogram | Signal Word | Hazard Statement |

| Danger | H314: Causes severe skin burns and eye damage. |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile). All manipulations must be performed within a certified chemical fume hood.[3]

-

Inert Atmosphere: This reagent is moisture-sensitive and reacts with water to release corrosive HCl gas.[10] Handle and store under an inert atmosphere (e.g., argon or nitrogen).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials, away from water, amines, alcohols, and strong bases.[10]

Quenching and Disposal Protocol

Unreacted sulfonyl chloride in reaction mixtures must be safely quenched before disposal.

-

Preparation: Prepare a beaker with a stirred, cold (0-5 °C) solution of saturated sodium bicarbonate. The volume should be sufficient to neutralize the expected amount of acid that will be generated.

-

Slow Addition: Slowly and dropwise, add the reaction mixture containing the residual sulfonyl chloride to the cold bicarbonate solution.[10] Vigorous stirring is essential to dissipate heat and manage gas evolution (CO₂ and HCl).

-

Causality Note: Adding the reactive mixture to the quenching solution (and not the other way around) ensures that the quenching agent is always in excess, preventing a runaway reaction. Cooling is critical as the hydrolysis is exothermic.

-

-

Verification: After the addition is complete, stir for an additional 30 minutes. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

Disposal: The neutralized mixture can then be separated into aqueous and organic layers and disposed of according to institutional hazardous waste guidelines.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the modern drug discovery professional. Its well-defined reactivity, coupled with the beneficial physicochemical properties imparted by its specific halogenation pattern, makes it an indispensable building block for synthesizing novel therapeutic agents. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively leverage this compound to accelerate their discovery programs.

References

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]

-

Movsisyan, M., He, J., & Willis, M. C. (2016). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 18(8), 1836–1839. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

Prakash, G. K. S., & Chacko, S. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 199-201. [Link]

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

Movsisyan, M., He, J., & Willis, M. C. (2016). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]

-

ChemSrc. (n.d.). CAS 141337-26-0. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Pieber, B., & Kappe, C. O. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 14856–14862. [Link]

-

Harmata, M., & Hong, X. (2012). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]

-

S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]

-

Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?[Link]

-

Vanderwal, C. D., & Sarpong, R. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1547. [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Loba Chemie. (n.d.). Formaldehyde Solution 37% for Molecular Biology Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of Benzenesulfonyl Chloride in Modern Synthesis. [Link]

Sources

- 1. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. This compound 97 141337-26-0 [sigmaaldrich.com]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Chloro-2-fluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-chloro-2-fluorobenzenesulfonyl chloride, a critical building block for medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline its synthesis and fundamental reactivity, and provide detailed protocols for its application in constructing novel molecular entities. This document is intended for researchers, synthetic chemists, and drug development professionals who require a practical and in-depth understanding of this versatile reagent.

Core Physicochemical Properties and Structural Attributes

This compound is a polysubstituted aromatic sulfonyl chloride. The strategic placement of its halogen substituents—a fluorine atom ortho to the sulfonyl chloride group and a chlorine atom para to it—creates a unique electronic and steric profile. Both halogens are electron-withdrawing, which significantly increases the electrophilicity of the sulfur atom, making the compound highly reactive towards nucleophiles. This heightened reactivity is fundamental to its utility as a chemical intermediate.[1]

The compound is a low-melting solid, typically appearing as a white or off-white solid at room temperature.[2][3] It is sensitive to moisture and should be handled under an inert atmosphere to prevent hydrolysis to the corresponding sulfonic acid and hydrochloric acid.[4][5]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 229.06 g/mol | [2][4][6][7] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [5][6][7] |

| CAS Number | 141337-26-0 | [2][4][6] |

| Appearance | White to off-white solid | [2][3][8] |

| Melting Point | 34-38 °C | [2][3][5] |

| SMILES | Fc1cc(Cl)ccc1S(Cl)(=O)=O | [2][3] |

| InChI Key | ZFZRENUEJCOCRE-UHFFFAOYSA-N | [2][3] |

| Storage Conditions | Store under inert gas (Argon or Nitrogen) at 2-8°C | [4][5] |

Synthesis and Core Reactivity

Synthetic Pathway

Industrially, substituted benzenesulfonyl chlorides are often prepared from the corresponding aniline. For this compound, a common precursor is 4-chloro-2-fluoroaniline.[5] The synthesis proceeds via a diazotization reaction, where the aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then subjected to a sulfochlorination reaction, typically a variation of the Sandmeyer reaction, using sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the final sulfonyl chloride.

Fundamental Reactivity: Nucleophilic Substitution

The primary utility of this compound stems from its reactivity as an electrophile in nucleophilic substitution reactions. The sulfur atom of the sulfonyl chloride group is the electrophilic center, and it readily reacts with a wide range of nucleophiles, displacing the chloride, which is an excellent leaving group.

The most common and impactful application of this reactivity in drug discovery is the formation of sulfonamides through reaction with primary or secondary amines.[1] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it a cornerstone of medicinal chemistry. The electron-withdrawing nature of the fluoro and chloro substituents on the aromatic ring enhances the acidity of the resulting sulfonamide N-H proton, which can be critical for tuning binding interactions with biological targets or modifying pharmacokinetic properties like membrane permeability and metabolic stability.[1]

Caption: General mechanism for sulfonamide formation.

Application in Medicinal Chemistry: A Practical Workflow

The formation of a sulfonamide linkage is a key strategy in drug design. This moiety is present in numerous approved drugs, acting as a stable, versatile linker or a key pharmacophoric element. A specific, documented application of this compound is in the synthesis of [1-(4-chloro-2-fluorophenylsulfonyl) piperidin-4-yl] diphenylmethanol, showcasing its use in creating complex, biologically relevant molecules.[2][3][5]

Experimental Protocol: General Synthesis of N-Substituted Sulfonamides

This protocol provides a robust, self-validating workflow for the synthesis of sulfonamides using this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Causality: Starting at 0 °C controls the initial exotherm of the reaction, especially with reactive amines, preventing side reactions. Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride.

-

-

Base Addition: Add triethylamine (1.5 eq) to the amine solution.

-

Causality: A non-nucleophilic base is essential to neutralize the HCl byproduct generated during the reaction.[1] Using a base like TEA prevents it from competing with the substrate amine in attacking the sulfonyl chloride.

-

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of starting materials to the product, ensuring the reaction has reached completion before proceeding to workup.

-

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The HCl wash removes excess amine and TEA. The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

-

Self-Validation: Purification by chromatography ensures the final product is isolated from any unreacted starting materials, byproducts, or impurities, which is critical for accurate biological evaluation.

-

Caption: Experimental workflow for sulfonamide synthesis.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[2][3] Inhalation may cause corrosive injuries to the respiratory tract.[9] Contact with water or moisture will liberate corrosive HCl gas and 4-chloro-2-fluorobenzenesulfonic acid.

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The container should be stored under an inert atmosphere (e.g., Argon) to prevent degradation from moisture.[4]

Table 2: Safety and Handling Quick Reference

| Category | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, face shield, chemical-resistant gloves (e.g., nitrile), lab coat. Use a respirator with appropriate cartridges if dust or aerosols are generated. | [2][10][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [11][12] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [11][12] |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [11][12] |

| Spill | Evacuate the area. Wear full PPE. Sweep up solid material carefully, avoiding dust formation. Place in a suitable, closed container for disposal. Do not allow it to enter drains. | [11] |

Conclusion

This compound is a highly valuable and reactive building block for chemical synthesis. Its defined structure and predictable reactivity make it an essential tool for medicinal chemists, particularly for the construction of sulfonamide-containing molecules. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this reagent to advance structure-activity relationship studies and accelerate the discovery of new therapeutic agents.

References

-

This compound, min 97%, 1 gram. Oakwood Chemical. [Link]

-

This compound. Chemdad. [Link]

-

4-Fluorobenzenesulfonyl chloride 349-88-2 wiki. Molbase. [Link]

-

4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588. PubChem. [Link]

-

This compound 97%. MilliporeSigma. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-氯-2-氟苯磺酰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-氯-2-氟苯磺酰基氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CAS # 141337-26-0, this compound, 4-Chloro-2-fluorobenzene-1-sulfonyl chloride - chemBlink [sdhlbiochem.chemblink.com]

- 7. scbt.com [scbt.com]

- 8. This compound, CasNo.141337-26-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 9. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-2-fluorobenzenesulfonyl chloride: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive overview of 4-Chloro-2-fluorobenzenesulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, reactivity, and applications, with a focus on its utility in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a halogenated aromatic sulfonyl chloride that has gained prominence as a crucial intermediate in organic synthesis. Its significance lies in its ability to introduce the 4-chloro-2-fluorophenylsulfonyl moiety into various molecular scaffolds. The presence and specific positioning of the chloro and fluoro substituents on the phenyl ring provide a unique electronic and steric profile.

In the context of drug development, these halogen atoms are not mere placeholders. The electron-withdrawing nature of chlorine and fluorine can significantly modulate the physicochemical properties of derivative compounds. This includes influencing the acidity of a resulting sulfonamide proton, altering membrane permeability, and enhancing metabolic stability—all critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Consequently, this reagent is an invaluable tool for conducting structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune the biological activity of lead compounds.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 141337-26-0 | [1][2] |

| Molecular Formula | C₆H₃Cl₂FO₂S | [1][2] |

| Molecular Weight | 229.06 g/mol | [1][2] |

| IUPAC Name | This compound | [] |

| Synonyms | 4-Chloro-2-fluorobenzene-1-sulfonyl chloride | [1] |

| Appearance | Solid | |

| Melting Point | 34-38 °C (lit.) | [4] |

| Boiling Point | 257.4 ± 20.0 °C at 760 mmHg | [4] |

| Density | ~1.610 g/cm³ | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [][4] |

| Sensitivity | Moisture Sensitive | [4] |

| InChI | 1S/C6H3Cl2FO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |

| InChI Key | ZFZRENUEJCOCRE-UHFFFAOYSA-N | [][5] |

| SMILES String | Fc1cc(Cl)ccc1S(Cl)(=O)=O | [5] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom in this group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in forming stable sulfonamide linkages.

Sulfonamide Bond Formation

The most common application of this reagent is its reaction with primary or secondary amines to form N-substituted 4-chloro-2-fluorobenzenesulfonamides. This reaction is a robust and high-yielding nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

This reaction is central to the construction of diverse chemical libraries for high-throughput screening. For instance, it has been used to synthesize potential therapeutic agents such as [1-(4-chloro-2-fluorophenylsulfonyl) piperidin-4-yl] diphenylmethanol[4]. The resulting sulfonamide derivatives are often investigated for a wide range of biological activities.

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2-fluorobenzenesulfonyl Chloride

<

Introduction

4-Chloro-2-fluorobenzenesulfonyl chloride is a key bifunctional molecule utilized extensively in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its utility as a building block stems from the reactive sulfonyl chloride group, which readily participates in reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. The presence of both chloro and fluoro substituents on the aromatic ring further allows for diverse downstream modifications.

A thorough understanding of the solubility of this compound is paramount for any researcher or process chemist. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, governs the ease of purification and isolation, and is a critical parameter for safe handling and storage. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by practical, field-proven methodologies. We will explore its behavior in various solvent classes, discuss the critical issue of its reactivity, and provide a detailed protocol for researchers to determine its solubility quantitatively for their specific applications.

Physicochemical Properties

Before delving into solubility, it is essential to understand the fundamental physicochemical properties of this compound, as these intrinsically govern its behavior in different solvents.

| Property | Value | Source |

| CAS Number | 141337-26-0 | |

| Molecular Formula | C₆H₃Cl₂FO₂S | |

| Molecular Weight | 229.06 g/mol | |

| Appearance | White to light brown crystalline solid | |

| Melting Point | 34-38 °C (lit.) | |

| Boiling Point | 257.4 ± 20.0 °C (760 Torr) | |

| Sensitivity | Moisture Sensitive |

The molecule's structure features a polar sulfonyl chloride group (-SO₂Cl) and two electronegative halogen atoms (Cl, F) on a relatively nonpolar benzene ring. This combination of polar and nonpolar characteristics results in a nuanced solubility profile, making solvent selection a critical consideration for its effective use.

Core Principles: Factors Influencing Solubility and Reactivity

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" is the guiding principle: solutes dissolve best in solvents with similar polarity. For this compound, the key considerations are:

-

Polarity: The highly polar sulfonyl chloride group (-SO₂Cl) is the primary driver of its solubility in polar solvents. This group can engage in strong dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in solvents with some aromatic or nonpolar character through van der Waals forces.

-

Reactivity (Solvolysis): As a reactive electrophile, the sulfonyl chloride functional group will react with nucleophilic solvents, particularly protic solvents like water and alcohols. This process, known as solvolysis, results in the formation of the corresponding sulfonic acid or sulfonate ester, respectively. Therefore, when using protic solvents, one is not merely observing dissolution but an irreversible chemical reaction. This is a critical distinction for experimental design.

The diagram below illustrates the decision-making process for solvent selection based on these principles.

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-2-fluorobenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the reactive sulfonyl chloride moiety and the specific substitution pattern on the aromatic ring, which influences its reactivity and the properties of its derivatives. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of downstream products. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from structurally related compounds.

Introduction: The Structural Significance of this compound

This compound (C₆H₃Cl₂FO₂S) is a bifunctional aromatic compound featuring a sulfonyl chloride group, a chlorine atom, and a fluorine atom attached to a benzene ring.[1][2] The relative positions of these substituents (chloro at position 4, fluoro at position 2, and sulfonyl chloride at position 1) create a unique electronic and steric environment that dictates its chemical behavior.

The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other sulfur-containing compounds.[3][4] The presence and location of the halogen atoms modulate the reactivity of the sulfonyl chloride and provide additional sites for synthetic modification. In drug discovery, the incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, a comprehensive spectral characterization is the first step in leveraging the synthetic potential of this versatile building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Deciphering Aromatic Proton Signals

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are governed by the electronic effects of the substituents. The sulfonyl chloride group is strongly electron-withdrawing, as are the chlorine and fluorine atoms, leading to a general downfield shift of the aromatic protons.

-

H-3: This proton is situated between the fluorine and the sulfonyl chloride group. It is expected to be a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JHF) and the meta-coupled H-5 proton (⁴JHH).

-

H-5: This proton is positioned between the chlorine atom and the sulfonyl chloride group. It will likely appear as a doublet of doublets (dd) due to coupling with the ortho H-6 proton (³JHH) and the meta H-3 proton (⁴JHH).

-

H-6: This proton is adjacent to the fluorine atom. It is expected to be a triplet or, more precisely, a doublet of doublets with similar coupling constants to the ortho H-5 proton (³JHH) and the meta fluorine atom (⁴JHF).

The predicted coupling constants are crucial for definitive assignments. Typical ortho proton-proton coupling (³JHH) is in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz. Ortho and meta fluorine-proton couplings (³JHF and ⁴JHF) are also expected and will contribute to the splitting patterns. For comparison, in 4-fluorobenzenesulfonyl chloride, the protons ortho to the fluorine show a coupling constant of approximately 8.0 Hz to the fluorine atom.[5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will display six signals for the aromatic carbons. The chemical shifts are influenced by the inductive and resonance effects of the substituents. The carbon attached to the sulfonyl chloride group (C-1) will be significantly deshielded. The carbon bearing the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.

-

C-1: Attached to the sulfonyl chloride group, this carbon will be at a downfield chemical shift.

-

C-2: Directly bonded to the fluorine atom, this carbon will exhibit a large ¹JCF coupling constant (typically > 240 Hz) and will be shifted downfield due to the electronegativity of fluorine.

-

C-3: This carbon will show a smaller two-bond carbon-fluorine coupling (²JCF).

-

C-4: Bonded to the chlorine atom, its chemical shift will be influenced by the halogen's inductive effect.

-

C-5 & C-6: These carbons will also exhibit coupling to the fluorine atom (³JCF and ²JCF, respectively).

¹⁹F NMR Spectroscopy: A Sensitive Probe

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. This signal will likely be a multiplet due to coupling with the adjacent protons (H-3 and H-6).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The IR spectrum of this compound will be dominated by strong absorptions characteristic of the sulfonyl chloride group.

-

S=O Stretching: Two strong and distinct bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹.[6]

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-F Stretching: A strong absorption band for the C-F stretch is expected in the 1200-1300 cm⁻¹ range.

-

C-Cl Stretching: A medium to strong absorption in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl stretch.

-

S-Cl Stretching: A weaker absorption for the S-Cl bond is typically observed in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in its identification.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 229.06 g/mol .[1][2] Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a characteristic isotopic pattern.

-

Fragmentation Pattern: The fragmentation of benzenesulfonyl chlorides is well-documented.[7] Common fragmentation pathways include:

-

Loss of a chlorine radical from the sulfonyl chloride group to give the [M-Cl]⁺ ion.

-

Cleavage of the C-S bond, leading to the formation of the C₆H₃Cl₂F⁺ fragment.

-

Loss of the entire SO₂Cl group.

-

Summary of Key Spectral Data

| Technique | Expected Features | Rationale |

| ¹H NMR | Three distinct aromatic signals (doublet of doublets, multiplet) | Protons are chemically non-equivalent due to the substitution pattern. Coupling to each other and to the fluorine atom. |

| ¹³C NMR | Six aromatic carbon signals. Large ¹JCF coupling for C-2. | All carbons are in unique chemical environments. Direct coupling of C-2 to the highly electronegative fluorine atom. |

| ¹⁹F NMR | One multiplet signal | Single fluorine environment, coupled to adjacent protons. |

| IR | Strong absorptions at ~1380 cm⁻¹ and ~1180 cm⁻¹ | Characteristic asymmetric and symmetric S=O stretching of the sulfonyl chloride group.[6] |

| MS | Molecular ion cluster around m/z 229. Characteristic isotopic pattern. | Molecular weight of C₆H₃Cl₂FO₂S. Presence of two chlorine isotopes. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[8]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in the assignment of carbon types.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Sources

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 5. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-fluorobenzenesulfonyl Chloride for Laboratory Professionals

As a pivotal reagent in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, 4-Chloro-2-fluorobenzenesulfonyl chloride (CAS No: 141337-26-0) is a valuable building block. Its utility, however, is matched by its significant hazardous properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential safety and handling protocols required to work with this compound responsibly. The focus is not merely on procedural steps but on the underlying chemical principles that dictate these precautions, ensuring a self-validating system of laboratory safety.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic chemical reactivity of this compound is fundamental to appreciating its hazards. As a sulfonyl chloride, it is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the primary driver of its corrosive nature.

GHS Classification and Hazards

The compound is universally classified under the Globally Harmonized System (GHS) as a highly hazardous material. The primary concern is its corrosivity, which leads to severe skin burns and serious eye damage.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[3] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[4] |

The primary mechanism of its corrosive action is its rapid hydrolysis upon contact with moisture (e.g., on skin, in eyes, or mucous membranes) to form hydrochloric acid (HCl) and 4-chloro-2-fluorobenzenesulfonic acid. These strong acids cause immediate and severe chemical burns.

Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable before any procedure involving this chemical is initiated. The workflow should involve identifying the specific hazards of the planned experiment, assessing the potential for exposure, and implementing robust control measures.

Caption: A systematic workflow for risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

Given the severity of the hazards, a multi-layered approach combining engineering controls and PPE is mandatory. Relying on PPE alone is an insufficient and unsafe practice.

Mandatory Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of its dust or vapors, which are destructive to the mucous membranes and upper respiratory tract.[3]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the immediate vicinity of the work area.[3][5] Immediate and prolonged flushing is the most critical first aid measure in case of contact.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific risks of skin, eye, and respiratory contact.

-

Eye and Face Protection: Due to the severe and immediate danger to the eyes, both chemical splash goggles and a full-face shield must be worn.[3][5] Goggles provide a seal against splashes, while the face shield protects the rest of the face from contact.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Standard nitrile gloves may offer limited protection for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always check the manufacturer's glove compatibility data. Gloves must be inspected before use and removed carefully to avoid skin contamination.[1]

-

Protective Clothing: A flame-resistant lab coat, fully fastened, is the minimum requirement. For larger quantities, an impervious chemical-resistant apron and boots should be used.[3][4]

-

-

Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a full-face respirator with cartridges appropriate for acid gases and organic vapors (Type P3 or equivalent) must be used.

Caption: PPE selection logic based on identified risks.

Safe Handling and Storage Protocols

Meticulous adherence to handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the reagent.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter and incompatible materials (especially water and bases), and all required PPE is correctly worn.

-

Inert Atmosphere: As the compound is moisture-sensitive, it is often stored under an inert gas like argon or nitrogen.[6][7] When opening the container, do so under a positive pressure of inert gas if possible, or at least minimize its exposure to the atmosphere.

-

Dispensing: The compound is a low-melting solid (melting point 34-38 °C).[7] It may be solid or partially melted at room temperature. Use appropriate tools (e.g., a clean, dry spatula) for transfers. Avoid creating dust.[5]

-

Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and in a controlled manner. Be aware that the reaction with nucleophiles can be exothermic.

-

Decontamination: Thoroughly decontaminate spatulas and any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., toluene or another inert solvent), followed by a neutralizing wash. Dispose of the cleaning materials as hazardous waste.

-

Post-Handling: Tightly close the container, preferably under an inert atmosphere, and return it to its designated storage location. Wash hands and forearms thoroughly after removing gloves.[5]

Storage Requirements

Improper storage is a common cause of laboratory incidents. The following conditions are mandatory:

| Parameter | Requirement | Rationale |

| Temperature | Cool, dry place[5] | To minimize degradation and pressure buildup. |

| Atmosphere | Tightly closed container[5][8], under inert gas[6][7] | Prevents reaction with atmospheric moisture, which causes degradation and creates a corrosive atmosphere in the container. |

| Ventilation | Well-ventilated area[3][8] | To prevent the accumulation of corrosive vapors in case of a leak. |

| Security | Store locked up[2] | To restrict access to authorized personnel only. |

| Segregation | Store away from incompatible materials such as bases, strong oxidizing agents, amines, and especially water/moisture.[1][3] | To prevent violent reactions, degradation, and the release of toxic gases. |

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accident. All personnel must be trained on these procedures.

Spill Response

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

-

Assess the Situation: From a safe distance, assess the extent of the spill and whether you are equipped to handle it. If not, call emergency services.

-

Control the Spill (if safe to do so):

-

Wear full PPE, including respiratory protection if necessary.

-

Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels or water.

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][5]

-

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Caption: Decision tree for chemical spill response.

First Aid Measures

Immediate action is critical to minimize injury. First aiders must protect themselves before assisting others.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Take off immediately all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][8] If breathing is difficult or absent, provide artificial respiration.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4]

Fire Response

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][5]

-

Unsuitable Media: Do NOT use water, as it reacts with the substance to produce toxic and corrosive gases (HCl, HF, SOx).[9]

-

Specific Hazards: During a fire, hazardous decomposition products will be formed, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[3][5][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

-

Procedure: Place waste in a clearly labeled, sealed container.[5]

-

Compliance: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[2][8] Do not mix with other waste streams unless explicitly permitted.

Conclusion

This compound is a powerful synthetic tool, but its utility demands the highest level of respect for its hazardous nature. By understanding the chemical principles behind its reactivity and corrosivity, and by rigorously implementing the engineering controls, PPE protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Safety is not a checklist; it is a continuous, knowledge-driven practice.

References

-

SAFETY DATA SHEET - 3-Fluorobenzenesulfonyl chloride. Fisher Scientific. [Link]

-

This compound, min 97%, 1 gram. Oakwood Chemical. [Link]

-

SAFETY DATA SHEET - 2-Chloro-4-fluorobenzenesulfonyl chloride. Fisher Scientific. [Link]

-

This compound. Chongqing Chemdad Co.. [Link]

-

4-Chlorobenzenesulfonyl Chloride MSDS. Aozun Yazhou Chemical. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.co.uk [fishersci.co.uk]

The Synthetic Versatility of 4-Chloro-2-fluorobenzenesulfonyl Chloride: A Technical Guide to its Reactivity Profile

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

4-Chloro-2-fluorobenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly in the construction of diverse sulfonamide libraries essential for drug discovery and agrochemical development. Its unique substitution pattern, featuring both chloro and fluoro moieties on the benzene ring, imparts a distinct reactivity profile that can be strategically exploited. This technical guide provides an in-depth exploration of the reactivity of this compound, moving beyond simple protocols to elucidate the underlying chemical principles. We will delve into its primary reactions with nucleophiles at the sulfonyl group, the potential for nucleophilic aromatic substitution (SNAr) on the activated ring, and other pertinent chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this versatile building block.

Introduction: The Strategic Importance of this compound

Benzenesulfonyl chlorides are a well-established class of reagents fundamental to the synthesis of sulfonamides, a pharmacophore present in a wide array of therapeutic agents. The introduction of halogen substituents onto the aromatic ring of benzenesulfonyl chloride provides chemists with valuable handles to modulate the physicochemical properties of the final products, such as lipophilicity, metabolic stability, and target binding affinity. This compound (CAS No: 141337-26-0) is a particularly interesting building block due to the presence of two different halogen atoms with distinct electronic and steric properties.[1][2] The electron-withdrawing nature of the chlorine, fluorine, and the sulfonyl chloride group itself renders the sulfur atom highly electrophilic and activates the aromatic ring towards nucleophilic attack. This guide will dissect the key facets of its reactivity, providing both theoretical understanding and practical, field-proven protocols.

Core Reactivity at the Sulfonyl Center: Sulfonamide and Sulfonate Ester Formation

The most prevalent application of this compound is its reaction with nucleophiles at the highly electrophilic sulfur atom of the sulfonyl chloride moiety. This proceeds via a nucleophilic substitution mechanism, leading to the formation of sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry.[3]

Sulfamoylation: Synthesis of N-Substituted Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely utilized method for the synthesis of N-substituted 4-chloro-2-fluorobenzenesulfonamides. The reaction proceeds through a classical nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[4]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent used for the reaction.

-

Purification: Combine the organic layers and wash successively with 1M HCl (to remove excess amine and basic catalyst), saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis to the corresponding sulfonic acid.[4] The use of anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired sulfonamide.

-

Non-Nucleophilic Base: A base is required to neutralize the HCl produced. A non-nucleophilic base is chosen to avoid its competition with the amine nucleophile in attacking the sulfonyl chloride.

-

Slow Addition at Low Temperature: The reaction is often exothermic. Slow, dropwise addition of the sulfonyl chloride at 0 °C helps to control the reaction temperature, minimizing potential side reactions.

Diagram of Sulfamoylation Workflow:

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Sulfonylation of Alcohols: Formation of Sulfonate Esters

In a similar fashion to amines, alcohols can act as nucleophiles to attack this compound, yielding sulfonate esters. This reaction is also typically carried out in the presence of a non-nucleophilic base to neutralize the generated HCl. The resulting sulfonate esters are excellent leaving groups and are valuable intermediates in a variety of substitution and elimination reactions.

Table 1: Comparison of Nucleophilic Reactions at the Sulfonyl Center

| Nucleophile | Product | Typical Base | Key Considerations |

| Primary/Secondary Amine | N-Substituted Sulfonamide | Pyridine, Triethylamine | Anhydrous conditions are critical to prevent hydrolysis. |

| Alcohol | Sulfonate Ester | Pyridine, Triethylamine | The resulting sulfonate is a good leaving group. |

| Thiol | Thiosulfonate | Pyridine, Triethylamine | Thiols are strong nucleophiles; the reaction is generally rapid. |

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of three strongly electron-withdrawing groups (the sulfonyl chloride, the chloro, and the fluoro substituents) deactivates the aromatic ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[4] This provides an alternative reaction pathway that can compete with nucleophilic attack at the sulfonyl center, especially with strong nucleophiles or at elevated temperatures.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. In the case of this compound, both the chlorine and fluorine atoms are potential leaving groups. Generally, fluoride is a better leaving group than chloride in SNAr reactions due to the high electronegativity of fluorine which stabilizes the transition state leading to the Meisenheimer complex.

Diagram of SNAr Mechanism:

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

While specific studies detailing extensive SNAr reactions on this compound are not abundant in the literature, the principles of SNAr suggest that strong, soft nucleophiles under appropriate conditions could lead to substitution at the aromatic ring. Researchers should be mindful of this potential side reaction, especially when using highly nucleophilic reagents or forcing reaction conditions.

Other Potential Transformations

While the reactions at the sulfonyl center and the potential for SNAr are the dominant reactivity modes, other transformations of this compound can be envisaged based on the general chemistry of sulfonyl chlorides.

Friedel-Crafts Sulfonylation

Benzenesulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form diaryl sulfones. However, the strongly deactivating nature of the chloro and fluoro substituents on the this compound ring would likely make this reaction challenging.

Reduction of the Sulfonyl Chloride

The sulfonyl chloride group can be reduced to a thiol or a disulfide under various reducing conditions. This transformation, however, is less common in the context of this specific reagent, as its primary utility lies in the electrophilicity of the sulfonyl chloride moiety.

Safety and Handling

This compound is a corrosive solid and is moisture-sensitive.[5][6] It causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its reactivity is dominated by nucleophilic attack at the sulfonyl chloride group, providing a straightforward route to a diverse range of sulfonamides and sulfonate esters. The electron-deficient nature of the aromatic ring also opens up the possibility of nucleophilic aromatic substitution, a reactivity mode that can be either a desired transformation or a potential side reaction to be managed. A thorough understanding of its reactivity profile, coupled with careful control of reaction conditions, will enable chemists to fully exploit the synthetic potential of this important building block in the development of new chemical entities.

References

- Benchchem Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. [URL: https://www.benchchem.com/application-notes/synthesis-of-novel-sulfonamides-using-4-5-dichloro-2-fluorobenzenesulfonyl-chloride]

- LookChem. 4-Fluorobenzenesulfonyl chloride 349-88-2 wiki. [URL: https://www.lookchem.com/wiki/4-fluorobenzenesulfonyl-chloride-349-88-2.html]

- Sigma-Aldrich. This compound 97 141337-26-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/642998]

- ECHEMI. 4-Fluorobenzenesulfonyl chloride SDS, 349-88-2 Safety Data Sheets. [URL: https://www.echemi.com/sds/4-fluorobenzenesulfonyl-chloride-cas-349-88-2.html]

- Wikipedia. Benzenesulfonyl chloride. [URL: https://en.wikipedia.org/wiki/Benzenesulfonyl_chloride]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC300580050]

- PubChem. 4-Fluorobenzenesulfonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9588]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/4-chloro-2-fluorobenzenesulfonyl-chloride-141337-26-0]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC375370050]

- ChemicalBook. 4-Fluorobenzenesulfonyl chloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854355.htm]

- ChemicalBook. This compound. [URL: https://www.chemdad.com/4-chloro-2-fluorobenzenesulfonyl-chloride-cas-141337-26-0/]

- BOC Sciences. CAS 141337-26-0 this compound. [URL: https://www.bocsci.com/product/4-chloro-2-fluorobenzenesulfonyl-chloride-cas-141337-26-0-403488.html]

- PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [URL: https://www.prepchem.com/synthesis-of-4-chlorobenzenesulfonyl-chloride/]

- PubChem. 4-Chlorobenzenesulfonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7398]

- MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [URL: https://www.mdpi.com/1420-3049/23/10/2622]

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3293603.htm]

Sources

An In-Depth Technical Guide to the Electrophilicity of 4-Chloro-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry and organic synthesis, the benzenesulfonyl chloride scaffold remains a cornerstone for the construction of a diverse array of bioactive molecules. Among the myriad of substituted analogues, 4-chloro-2-fluorobenzenesulfonyl chloride has emerged as a particularly valuable reagent. Its unique substitution pattern—a confluence of inductive and steric effects—imparts a heightened and tunable electrophilicity to the sulfonyl sulfur, rendering it an exceptional building block for the synthesis of complex sulfonamides and other sulfur-containing compounds.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic understanding of the electrophilic nature of this compound, from the fundamental electronic principles that govern its reactivity to its practical application in the laboratory. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical logic, empowering researchers to not only replicate but also innovate. We will delve into the nuanced interplay of the ortho-fluoro and para-chloro substituents, explore the kinetics and mechanism of its reactions, and provide validated experimental methodologies. This document is intended to be a living guide, a trusted resource for those seeking to harness the synthetic potential of this versatile reagent in their pursuit of novel therapeutics and functional molecules.

The Molecular Architecture: Understanding the Sources of Electrophilicity

The reactivity of this compound is fundamentally dictated by the electronic properties of its substituents and their spatial arrangement on the aromatic ring. The sulfonyl chloride group (-SO₂Cl) itself is inherently electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the central sulfur atom.[1] The addition of a chloro and a fluoro substituent to the benzene ring further amplifies this electrophilicity.

The Synergistic Electron-Withdrawing Effects of Chloro and Fluoro Substituents

Both the chlorine atom at the para-position and the fluorine atom at the ortho-position are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) on the benzene ring. This inductive pull draws electron density away from the sulfonyl group, further increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.

While halogens also possess a lone pair of electrons that can participate in resonance (+R effect), their inductive effect is generally considered to be dominant in influencing the reactivity of the sulfonyl chloride group. The para-chloro substituent primarily exerts its influence through the inductive effect, enhancing the overall electrophilicity of the molecule.

The "Ortho Effect" of the Fluorine Substituent

The presence of a fluorine atom at the ortho-position introduces a more complex set of interactions known as the "ortho effect." This is a combination of steric and electronic factors that can significantly modulate the reactivity of the sulfonyl chloride. The strong inductive effect of the ortho-fluoro group plays a crucial role in enhancing the electrophilicity of the sulfur center. Furthermore, the compact nature of the fluorine atom minimizes steric hindrance, allowing nucleophiles to approach the electrophilic sulfur atom with relative ease.

Reaction Mechanism and Kinetics: A Deeper Dive

The reaction of this compound with nucleophiles, such as primary and secondary amines, typically proceeds through a nucleophilic substitution reaction at the sulfur atom.

The generally accepted mechanism is a concerted, Sₙ2-like pathway. In this process, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state. Simultaneously, the chloride ion, a good leaving group, departs.

Caption: General mechanism of sulfonamide formation.

The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the electrophilicity of the sulfonyl chloride. The electron-withdrawing substituents on the aromatic ring of this compound stabilize the developing negative charge on the sulfonyl group in the transition state, thereby lowering the activation energy and accelerating the reaction.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂FO₂S | |

| Molecular Weight | 229.06 g/mol | |

| Appearance | White solid | |

| Melting Point | 34-38 °C | [2] |

Spectroscopic Data (Predicted based on analogous compounds):

-

¹H NMR: The aromatic region would be expected to show a complex multiplet pattern due to the coupling of the protons with each other and with the fluorine atom.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the sulfonyl chloride group would be expected at a downfield chemical shift.

-

IR Spectroscopy: Key vibrational bands would include strong S=O stretching absorptions in the region of 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹, and a C-S stretching absorption around 800-700 cm⁻¹.

Experimental Protocols: Harnessing the Reactivity of this compound

The high electrophilicity of this compound makes it a versatile reagent for the synthesis of a wide range of sulfonamides and related compounds. The following protocols are provided as a guide for common transformations.

General Protocol for the Synthesis of N-Substituted Sulfonamides

This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.

Caption: Experimental workflow for sulfonamide synthesis.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-